舒巴坦匹沃酯

描述

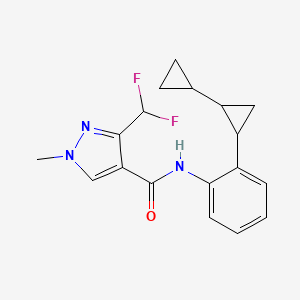

舒巴坦匹伏酯是一种不可逆的β-内酰胺酶抑制剂,与β-内酰胺类抗生素联合使用可增强其疗效。 该化合物在对抗细菌感染方面特别有用,这些感染中细菌通过产生β-内酰胺酶而产生耐药性 。舒巴坦匹伏酯是一种前药,这意味着它在体内被转化为其活性形式舒巴坦。 这种转化允许在口服给药时更好地吸收和生物利用度 .

科学研究应用

舒巴坦匹伏酯在化学、生物学、医学和工业领域具有多种科学研究应用。 在医学上,它用于增强β-内酰胺类抗生素治疗细菌感染的疗效,尤其是由β-内酰胺酶产生菌引起的感染 。 阿莫西林和舒巴坦匹伏酯的联合使用广泛用于治疗上呼吸道感染 。 此外,舒巴坦匹伏酯已对其与各种药用辅料的相容性进行了研究,使其成为药物制剂和开发中的宝贵化合物 .

作用机制

生化分析

Biochemical Properties

Sulbactam pivoxil interacts with β-lactamase enzymes, which are produced by certain bacteria to resist β-lactam antibiotics . By inhibiting these enzymes, sulbactam pivoxil prevents the degradation of the antibiotic, thereby enhancing its antibacterial effect .

Cellular Effects

The primary cellular effect of Sulbactam pivoxil is the inhibition of β-lactamase enzymes . This inhibition allows β-lactam antibiotics to exert their antibacterial effects, which typically involve the disruption of bacterial cell wall synthesis .

Molecular Mechanism

Sulbactam pivoxil, as a β-lactamase inhibitor, works by blocking the enzyme responsible for antibiotic resistance . It does this by binding to the active site of the β-lactamase enzyme, preventing it from breaking down the β-lactam ring structure that is crucial for the antibiotic’s activity .

Temporal Effects in Laboratory Settings

The stability and degradation of Sulbactam pivoxil have been studied in laboratory settings . The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to sulbactam pivoxil melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .

Metabolic Pathways

Sulbactam pivoxil is a prodrug, which means it is metabolized in the body to produce the active drug, sulbactam . The specific metabolic pathways involved in this process have not been explicitly mentioned in the available literature.

准备方法

化学反应分析

舒巴坦匹伏酯经历各种化学反应,包括水解和酯化。 该化合物在受控湿度环境下稳定,并表现出与常见药用辅料良好的相容性 。 热分析表明舒巴坦匹伏酯的熔点为109°C,在184°C分解 。 傅里叶变换红外光谱已在该化合物中识别出脂肪烃和酯基的特征谱带 .

相似化合物的比较

舒巴坦匹伏酯类似于其他β-内酰胺酶抑制剂,如克拉维酸和他唑巴坦。 它具有独特的特性,使其在某些应用中特别有效。 例如,与其他β-内酰胺酶抑制剂相比,舒巴坦匹伏酯更适合口服制剂,因为它具有更好的吸收和生物利用度 。 此外,研究表明,舒巴坦匹伏酯和克拉维酸在治疗某些细菌感染(如儿童中耳炎)方面同样有效 。 其他类似的化合物包括阿维巴坦和瑞乐巴坦,它们也抑制β-内酰胺酶,但具有不同的化学结构和药代动力学特性 .

属性

IUPAC Name |

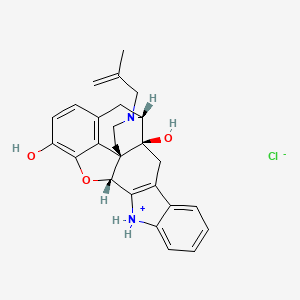

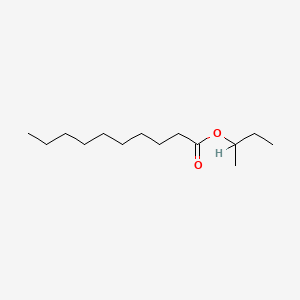

2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVYKXTRACOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048692 | |

| Record name | Pivoxil Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69388-79-0 | |

| Record name | Pivoxil Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)